molecular formula C13H31NO3Si B1649470 N,N-Diethyl-3-(triethoxysilyl)propan-1-amine CAS No. 10049-42-0

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine

Cat. No.: B1649470
CAS No.: 10049-42-0
M. Wt: 277.48 g/mol
InChI Key: BVBBZEKOMUDXMZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the creation of functionalized materials. This compound interacts with various enzymes, proteins, and other biomolecules through its triethoxysilyl group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions are crucial in the development of biosensors and other biotechnological applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify cell surfaces, leading to changes in cell adhesion and communication. Additionally, it can impact the expression of specific genes involved in metabolic pathways, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. The triethoxysilyl group allows the compound to interact with hydroxyl groups on biomolecules, leading to changes in their structure and function. These interactions can result in alterations in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can lead to significant changes in cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The compound’s triethoxysilyl group allows it to target specific organelles, such as the endoplasmic reticulum and mitochondria. These targeting signals and post-translational modifications are essential for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-diethyl-3-aminopropylamine with triethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

N,N-diethyl-3-aminopropylamine+triethoxysilaneThis compound\text{N,N-diethyl-3-aminopropylamine} + \text{triethoxysilane} \rightarrow \text{this compound} N,N-diethyl-3-aminopropylamine+triethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often catalyzed by acids or bases.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Scientific Research Applications

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
  • 3-(Triethoxysilyl)propylamine
  • N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine

Uniqueness

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of diethylamine and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent and in applications requiring stable siloxane bond formation .

Properties

IUPAC Name

N,N-diethyl-3-triethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBBZEKOMUDXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566763
Record name N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10049-42-0
Record name N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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